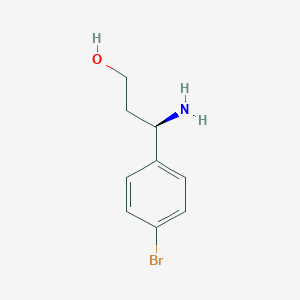

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol

Description

Significance of Chiral Amino Alcohols as Key Intermediates

Chiral amino alcohols are foundational to the synthesis of a vast array of biologically active molecules and complex natural products. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical transformations. These functional groups can be manipulated independently or can act in concert to direct the stereochemical outcome of reactions.

The significance of chiral amino alcohols stems from their prevalence in:

Pharmaceuticals: Many drug molecules contain the chiral amino alcohol motif, which is often crucial for their pharmacological activity. nih.gov

Chiral Ligands and Catalysts: They are extensively used in the preparation of chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. diva-portal.orgtcichemicals.com

Chiral Auxiliaries: These compounds can act as chiral auxiliaries, guiding the stereoselective formation of new chiral centers in a substrate.

The development of efficient methods for the synthesis of chiral amino alcohols, such as asymmetric hydrogenation and transfer hydrogenation, is an active area of research. nih.govacs.org

Stereochemical Importance of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol

The stereochemistry of a molecule is paramount in determining its biological activity and its effectiveness as a chiral building block. In the case of This compound , the specific "(R)" configuration at the C3 position is critical. This defined stereocenter dictates the three-dimensional arrangement of the molecule, which in turn governs its interactions with other chiral molecules, such as enzymes or receptors in a biological system. nih.gov

The presence of the bromine atom on the phenyl ring also offers a site for further functionalization through various cross-coupling reactions, enhancing the synthetic versatility of this specific stereoisomer.

Overview of Research Trajectories and Synthetic Utility

Research involving This compound and related chiral β-amino alcohols is primarily focused on their application in asymmetric synthesis. The synthetic utility of this compound lies in its potential to serve as a precursor for more complex chiral molecules.

Key research trajectories include:

Asymmetric Synthesis: The development of novel and efficient routes to synthesize the (R)-enantiomer with high enantiomeric purity is a significant research focus. This often involves catalytic asymmetric methods, such as the use of chiral catalysts or enzymes. nih.govthieme-connect.com

Intermediate for Biologically Active Compounds: This compound is a valuable intermediate for the synthesis of pharmaceutical agents. For instance, optically active 3-amino-1-propanol derivatives are core intermediates for drugs like duloxetine, fluoxetine, and tomoxetine. google.com

Development of Chiral Ligands: The amino and alcohol functionalities can be readily modified to create new chiral ligands for transition metal-catalyzed reactions.

While specific, detailed research findings exclusively on This compound are not extensively documented in publicly available literature, its structural similarity to other well-studied chiral amino alcohols suggests its significant potential in these areas. The principles governing the synthesis and application of chiral β-amino alcohols are directly applicable to this compound, marking it as a molecule of interest for further investigation and application in organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-amino-3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649632 | |

| Record name | (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213037-93-4 | |

| Record name | (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of R 3 Amino 3 4 Bromophenyl Propan 1 Ol

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A primary route to (R)-3-Amino-3-(4-bromophenyl)propan-1-ol involves the enantioselective reduction of the corresponding prochiral precursor, 3-amino-1-(4-bromophenyl)propan-1-one. This transformation is typically achieved through asymmetric hydrogenation or transfer hydrogenation.

The success of enantioselective ketone reduction hinges on the development of effective chiral catalysts. Transition metal complexes, particularly those of ruthenium, rhodium, iridium, and cobalt, are widely used. For instance, iridium-PNN catalysts, which feature a triarylphosphine, a secondary amine, and a sulfonyl amide group, have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of β-amino ketones. acs.orgacs.org

Cobalt-catalyzed asymmetric hydrogenation has also emerged as a powerful tool. Utilizing an amino-group-assisted coordination strategy, chiral cobalt complexes can efficiently reduce α-primary amino ketones to the corresponding chiral vicinal amino alcohols with high yields and enantioselectivities (up to 99% ee). nih.gov This method benefits from the use of earth-abundant metals.

Furthermore, homogeneous chiral nickel-bisphosphine complexes have been shown to catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides via dynamic kinetic resolution, yielding anti-β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. nih.gov While this applies to a slightly different substrate class, the principles are relevant for the synthesis of chiral amino alcohols.

The following table summarizes the performance of various catalytic systems in the asymmetric hydrogenation of ketones analogous to the precursor of the target compound.

| Catalyst System | Substrate Type | Product Configuration | ee (%) | Reference |

| Ir-PNN Complex | β-Amino Ketones | (S) or (R) | up to 99 | acs.orgacs.org |

| Chiral Cobalt Complex | α-Primary Amino Ketones | Not specified | up to 99 | nih.gov |

| Nickel-Bisphosphine | α-Amino-β-keto esters | anti | High | nih.gov |

| RuPHOX-Ru Bimetallic | β-Amino Ketones | Not specified | up to 99.9 | researchgate.net |

This table presents data for analogous reactions, as specific data for 3-amino-1-(4-bromophenyl)propan-1-one was not available in the search results.

The chiral ligand is a critical component of the catalyst system, as it dictates the stereochemical outcome of the reaction. The design and optimization of ligands are therefore central to achieving high enantioselectivity. For iridium-PNN catalyzed hydrogenations, density functional theory (DFT) calculations have shown that the aryl sulfonyl group on the unsymmetrical vicinal diamine scaffold of the ligand significantly influences enantioselectivity. acs.orgacs.org

In cobalt-catalyzed systems, ferrocene-based secondary phosphine (B1218219) oxide ligands have been developed for the enantioselective hydrogenation of ketones. nih.gov The development of chiral diphosphine ligands, such as those of the JosiPhos and f-binaphane families, has also been instrumental in advancing rhodium- and iridium-catalyzed asymmetric hydrogenations of various imines and ketones. nih.gov The rigidity and electron-donating properties of these ligands are key to their effectiveness. nih.gov

Asymmetric amination provides an alternative pathway to chiral amino alcohols. One innovative approach is the enantioselective radical C-H amination of alcohols. nih.gov This method utilizes a dual catalytic system, comprising a photocatalyst and a chiral copper catalyst, to achieve regio- and enantioselective amination of a C-H bond at the β-position of an alcohol. nih.gov The alcohol is transiently converted to an imidate radical, which facilitates an intramolecular 1,5-hydrogen atom transfer (HAT), leading to the formation of a chiral oxazoline (B21484) that can be hydrolyzed to the desired β-amino alcohol. nih.gov This strategy has been successfully applied to a range of 2-aryl ethanols, demonstrating its potential for synthesizing compounds like this compound. nih.gov

Enantioselective Reduction of Precursor Ketones

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction.

In the context of synthesizing this compound, a chiral auxiliary can be used to control the stereoselective addition of a nucleophile or an electrophile. A notable example is the use of N-sulfinyl imines. The addition of metalloenamines derived from N-sulfinyl imines to aldehydes proceeds with high diastereoselectivity. nih.gov Subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine products can furnish either syn- or anti-1,3-amino alcohol derivatives with very high diastereomeric ratios, depending on the reducing agent used (e.g., catecholborane or LiBHEt3). nih.gov After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the final enantiomerically enriched product.

Auxiliary Cleavage and Recovery

In asymmetric synthesis, a chiral auxiliary is a temporary stereogenic unit that guides the formation of a new stereocenter. wikipedia.orgyork.ac.uk After the desired stereoselective transformation, the auxiliary must be removed cleanly without racemizing the newly formed chiral center and should ideally be recoverable for reuse to maintain economic efficiency. wikipedia.orgresearchgate.net For precursors of 3-amino-3-arylpropan-1-ols synthesized using popular auxiliaries like Evans oxazolidinones, specific cleavage conditions are required.

The choice of reagent for cleaving the N-acyl bond is critical. While simple hydrolysis with reagents like lithium hydroxide (B78521) (LiOH) can be effective, it often leads to endocyclic cleavage, opening the oxazolidinone ring itself rather than just removing the acyl group. williams.eduuq.edu.au A more selective method involves using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide. The hydroperoxide anion is a potent nucleophile that preferentially attacks the exocyclic imide carbonyl, releasing the desired chiral product and leaving the auxiliary intact. williams.eduuq.edu.au The initial peroxyacid product is then typically reduced with a mild reducing agent like sodium sulfite. williams.edu

Other nucleophiles such as lithium benzyloxide (LiOBn) or lithium thiobenzylate (LiSBn) have also been shown to selectively cleave the exocyclic carbonyl, providing the corresponding benzyl (B1604629) esters or thioesters. uq.edu.au These methods are advantageous as they can be mild and highly selective. Subsequent reduction of the resulting carboxylic acid, ester, or aldehyde derivative yields the final this compound. The auxiliary itself can then be recovered through extraction or chromatography, aligning with the principles of efficient and sustainable synthesis. wikipedia.orgscielo.org.mx

Table 1: Common Reagents for Chiral Auxiliary Cleavage

| Reagent | Product Type | Selectivity | Notes |

| LiOOH/H₂O₂ | Carboxylic Acid | High for exocyclic cleavage | Auxiliary is recovered intact. williams.eduuq.edu.au |

| LiOBn | Benzyl Ester | High for exocyclic cleavage | Mild conditions. uq.edu.au |

| LiSBn | Thioester | High for exocyclic cleavage | Mild conditions. uq.edu.au |

| NaBH₄ | Alcohol | Reductive cleavage | Directly yields the alcohol functionality. researchgate.net |

| TiCl₄/DIPEA | Aldol Adduct | Catalyzes reaction and can be followed by reductive cleavage | Used in the reaction setup, cleavage is a subsequent step. researchgate.net |

Biocatalytic Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems can operate under mild conditions, often providing exceptional levels of enantioselectivity and regioselectivity. nih.gov

Enzyme-Mediated Enantioselective Synthesis

The synthesis of chiral amino alcohols like this compound can be achieved using various classes of isolated enzymes.

Transaminases (TAs): These enzymes are highly valuable for installing chiral amine groups. An (R)-selective transaminase can convert a prochiral ketone, such as 1-(4-bromophenyl)-3-hydroxypropan-1-one, into the desired (R)-amino alcohol with high enantiomeric excess. researchgate.net The reaction requires an amine donor, like isopropylamine, and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. researchgate.net Challenges such as unfavorable reaction equilibria can often be overcome through process optimization. nih.gov

Alcohol Dehydrogenases (ADHs): Enantiocomplementary ADHs can be used in the deracemization of racemic alcohols. nih.gov For synthesizing the target compound, a process could involve the oxidation of a racemic 3-amino-3-(4-bromophenyl)propan-1-ol (B1593133) to the corresponding amino ketone by one enzyme, followed by the asymmetric reduction of the ketone intermediate back to the desired (R)-enantiomer of the alcohol using an (R)-selective ADH. nih.gov This process requires a cofactor, typically NADH or NADPH, which is regenerated in situ. nih.gov

Other Enzymes: Peroxygenases can selectively oxygenate C-H bonds, offering pathways to hydroxylated intermediates. rsc.org Lyases and imine reductases also represent potential enzymatic routes for constructing chiral amino alcohols. nih.gov Multi-enzyme cascades, where the product of one reaction becomes the substrate for the next, are particularly efficient, allowing for complex transformations in a single pot. nih.govresearchgate.net

Whole-Cell Biotransformation Routes

Using whole microbial cells as biocatalysts can be more cost-effective and robust than using isolated enzymes. The cells, typically recombinant Escherichia coli or yeast strains, are engineered to overexpress the desired enzyme or a complete metabolic pathway. frontiersin.orgnih.gov This approach eliminates the need for costly enzyme purification and provides the necessary cofactors and regeneration systems naturally. nih.gov

For producing this compound, an E. coli strain could be engineered to express an (R)-selective transaminase. researchgate.net The whole cells are then used in a reaction medium containing the substrate, 1-(4-bromophenyl)-3-hydroxypropan-1-one, and an amine donor. The cells facilitate the conversion, and after the reaction, the product is extracted from the biomass and medium. mdpi.com Immobilizing the whole cells in a matrix like a sol-gel or onto polymer beads can enhance their stability and reusability, making them suitable for continuous-flow reactor systems. mdpi.com Such systems have been shown to be effective for the kinetic resolution of various racemic amines, achieving high conversions and enantiomeric purity. mdpi.com

Classical Chiral Resolution Techniques

Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. researchgate.net This strategy involves separating a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization

This classical technique is one of the most common methods for resolving racemic compounds that possess an acidic or basic functional group. libretexts.orglibretexts.org For the resolution of racemic 3-amino-3-(4-bromophenyl)propan-1-ol, which is a base, an enantiomerically pure chiral acid can be used as a resolving agent.

The process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (R,R)-tartaric acid or (S)-mandelic acid, in a suitable solvent. libretexts.orgrsc.org This reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.org One of the diastereomeric salts will typically be less soluble in the chosen solvent and will crystallize out of the solution. After separation by filtration, the pure diastereomeric salt is treated with a strong base (e.g., NaOH or KOH) to break the salt and liberate the enantiomerically pure amine. libretexts.org The choice of solvent and resolving agent is crucial and often requires empirical screening to achieve efficient separation. researchgate.net A study on the closely related β-amino-β-(4-bromophenyl) propionic acid successfully employed a chiral stationary phase for separation, indicating that such molecules are amenable to chiral recognition processes fundamental to diastereomeric salt formation. tsijournals.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Notes |

| (R,R)-Tartaric Acid | Chiral Acid | Widely available and commonly used. libretexts.org |

| (S)-Mandelic Acid | Chiral Acid | Effective for resolving racemic bases. researchgate.net |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Strong acid, useful for forming crystalline salts. libretexts.org |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Chiral Acid | Derivative of tartaric acid with different solubility properties. researchgate.net |

Kinetic Resolution Strategies

Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. rsc.org The maximum theoretical yield for the recovery of one enantiomer is 50%.

Enzymatic kinetic resolution is a powerful variant of this technique. Lipases are frequently used to catalyze the enantioselective acylation of racemic alcohols or amines. researchgate.netmdpi.com To obtain this compound, a racemic mixture could be subjected to a lipase-catalyzed acylation. If the lipase (B570770) preferentially acylates the (S)-enantiomer, the unreacted (R)-enantiomer can be recovered with high enantiomeric purity after the reaction has proceeded to approximately 50% conversion. researchgate.net The acylated (S)-enantiomer can then be separated, and the acyl group can be hydrolyzed to recover the (S)-amino alcohol. The efficiency and enantioselectivity (often expressed as the E-value) of the resolution depend on the specific enzyme, the acyl donor (e.g., ethyl acetate, isopropenyl acetate), and the reaction medium. mdpi.com This approach has been successfully applied to produce both enantiomers of various phenylethylamines and other chiral amino alcohols. rsc.orgresearchgate.net

Compound Index

Chemical Transformations and Synthetic Utility of R 3 Amino 3 4 Bromophenyl Propan 1 Ol

Functionalization at the Hydroxyl Group

The primary alcohol functionality in (R)-3-Amino-3-(4-bromophenyl)propan-1-ol is a key site for various chemical modifications, including oxidation, esterification, and etherification. These transformations are fundamental in altering the molecule's polarity, reactivity, and potential for further elaboration.

Selective Oxidation Reactions

The selective oxidation of the primary hydroxyl group to an aldehyde or a carboxylic acid, in the presence of a potentially oxidizable amino group, requires careful selection of reagents and reaction conditions. Direct oxidation of amino alcohols can be challenging due to the high affinity of many oxidizing agents for the nitrogen atom, which can lead to catalyst deactivation or undesired side reactions. mdpi.com

Modern catalytic systems offer solutions for this chemoselectivity challenge. For instance, gold-based catalysts have shown promise in the selective oxidation of amino alcohols to the corresponding amino acids in aqueous media. mdpi.comresearchgate.net Another effective method involves the use of copper/TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) catalyst systems, which can facilitate the aerobic oxidation of primary alcohols to aldehydes with high selectivity, often at room temperature and under ambient air. nih.gov These methods are generally tolerant of various functional groups, including amines and aryl halides.

For the selective oxidation of this compound, the amino group might first be protected, for example, as a carbamate, to prevent its interference. Following protection, a wide range of standard oxidizing agents could be employed. Alternatively, direct oxidation using chemoselective methods could be pursued.

Table 1: Potential Conditions for Selective Oxidation of the Hydroxyl Group

| Product | Reagent/Catalyst System | Solvent | Temperature | Potential Yield |

| (R)-3-Amino-3-(4-bromophenyl)propanal | Cu/TEMPO, Air | Acetonitrile | Room Temp. | Good to Excellent |

| (R)-3-Amino-3-(4-bromophenyl)propanoic acid | Au/TiO₂, O₂ | Water (basic) | 50-80 °C | Moderate to Good |

| (R)-3-Amino-3-(4-bromophenyl)propanoic acid | TEMPO, NaOCl | Dichloromethane/Water | 0 °C to Room Temp. | Good to Excellent |

This table presents hypothetical data based on general methodologies for the selective oxidation of amino alcohols.

Esterification and Etherification Reactions

Esterification and etherification of the hydroxyl group are common strategies to introduce a wide variety of functionalities. However, the presence of the nucleophilic amino group necessitates strategies to ensure selective O-functionalization over N-functionalization.

Esterification: The selective esterification of amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus rendered non-nucleophilic. nih.gov This allows for the direct reaction of the hydroxyl group with acylating agents like acyl chlorides or anhydrides. Alternatively, protection of the amino group, for instance with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, allows for subsequent esterification under standard conditions. organic-chemistry.org Some methods even allow for selective O-acylation in the presence of a free amine using specific catalysts or reaction conditions. tandfonline.comacs.org

Etherification: The synthesis of ethers from amino alcohols also requires careful consideration of the competing N-alkylation. A common approach involves a two-step process where the alcohol is first deprotonated with a strong base to form the more nucleophilic alkoxide, which is then reacted with an alkylating agent. google.com Another strategy is the copper-catalyzed coupling of the amino alcohol with an aryl halide, a method that is stereoretentive. acs.org Protecting the amino group is also a viable strategy to ensure selective ether formation.

Table 2: Potential Conditions for Esterification and Etherification

| Reaction Type | Reagent(s) | Conditions | Product |

| Esterification | Acetic anhydride (B1165640), HCl | Acidic medium | (R)-3-Amino-3-(4-bromophenyl)propyl acetate |

| Esterification | 1. Boc₂O; 2. Benzoyl chloride, Pyridine | Amine protection, then acylation | (R)-3-(tert-Butoxycarbonylamino)-3-(4-bromophenyl)propyl benzoate |

| Etherification | 1. NaH; 2. Benzyl (B1604629) bromide | Deprotonation, then alkylation | (R)-3-Amino-1-(benzyloxy)-3-(4-bromophenyl)propane |

| Etherification | Phenol, Cu(OAc)₂, Pyridine | Copper-catalyzed coupling | (R)-3-Amino-3-(4-bromophenyl)-1-phenoxypropane |

This table presents hypothetical data based on general methodologies for the functionalization of amino alcohols.

Reactions Involving the Amino Group

The primary amino group in this compound is a versatile handle for the introduction of various substituents and for the construction of nitrogen-containing heterocycles.

Acylation and Amidation Reactions

The amino group readily undergoes acylation with a variety of acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This transformation is generally high-yielding and can be performed under mild conditions. The dual functionality of 3-Amino-1-Propanol derivatives makes them valuable in synthesizing a range of products through reactions like acylation and amidation. nbinno.com

Table 3: Examples of Acylation/Amidation Reactions

| Acylating Agent | Coupling Agent (if any) | Product |

| Acetyl chloride | Triethylamine | (R)-N-(3-(4-bromophenyl)-3-hydroxypropyl)acetamide |

| Benzoic acid | EDC, HOBt | (R)-N-(3-(4-bromophenyl)-3-hydroxypropyl)benzamide |

| Chloroacetyl chloride | Diisopropylethylamine | (R)-N-(3-(4-bromophenyl)-3-hydroxypropyl)-2-chloroacetamide |

This table presents hypothetical data based on established amidation protocols.

Formation of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Depending on the reaction partner and conditions, different ring systems can be constructed. For instance, reaction with aldehydes or ketones can lead to the formation of oxazines or other related heterocycles through intramolecular cyclization of an intermediate imine or aminal. Naphthalene amino-alcohols, for example, can undergo double dehydration and subsequent intramolecular cyclization in reaction with oxo-acids to form tetracyclic heterosteroidal compounds. mdpi.com

The synthesis of piperazines and their derivatives from 3-aminopropan-1-ol precursors has also been reported. nih.gov

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality is a key feature of this compound, as it serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex aromatic and heteroaromatic structures.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including alcohols and amines. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comwikipedia.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, leading to the formation of an internal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds by reacting the aryl bromide with alcohols, phenols, or amines, although it often requires harsher conditions than palladium-catalyzed methods. wikipedia.orgsynarchive.com

The presence of the amino and hydroxyl groups in the molecule may require the use of appropriate protecting groups or the careful selection of ligands and reaction conditions to avoid interference with the cross-coupling reaction. However, recent advancements have demonstrated successful cross-coupling reactions on unprotected anilines. nih.gov

Table 4: Potential Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl morpholine derivative |

| Ullmann Condensation | Phenol | CuI, K₂CO₃ | Diphenyl ether derivative |

This table presents hypothetical data based on general cross-coupling methodologies.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the phenyl ring is not activated by strongly electron-withdrawing substituents. The amino and propanol (B110389) groups are not sufficiently electron-withdrawing to facilitate a classical SNAr mechanism under standard conditions. Therefore, nucleophilic aromatic substitution on this compound is not expected to be a facile transformation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom of this compound makes it a suitable candidate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. Theoretically, this compound could be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. The reaction would typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. The presence of the amino and hydroxyl groups in the side chain might necessitate the use of protecting groups or carefully selected reaction conditions to avoid side reactions.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This compound could potentially undergo a Heck reaction with various alkenes. This would result in the formation of a new carbon-carbon bond at the 4-position of the phenyl ring, leading to the synthesis of stilbene-like derivatives. Similar to the Suzuki coupling, the choice of catalyst, base, and solvent would be critical, and the functional groups on the side chain would need to be considered.

Data Tables

Due to the lack of specific experimental data for the chemical transformations of this compound in the scientific literature, no data tables with detailed research findings can be generated.

Enantiomeric Analysis and Stereochemical Characterization

Advanced Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are the cornerstone for assessing the enantiomeric purity of chiral compounds. By employing chiral stationary phases (CSPs), it is possible to separate the enantiomers of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol and determine their relative proportions.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation of chiral compounds. While a specific, validated HPLC method for this compound is not widely published, a well-documented method for the closely related compound, β-amino-β-(4-bromophenyl)propionic acid, provides a strong foundation for method development. nih.govtsijournals.com The structural similarity, particularly around the chiral center, suggests that similar chromatographic conditions would be effective.

A likely approach would involve a normal-phase HPLC method using a Pirkle-type chiral stationary phase, such as the (R,R) Whelk-O1 column. nih.govtsijournals.com These columns operate based on π-π interactions, hydrogen bonding, and steric interactions to achieve chiral recognition.

Table 1: Proposed Chiral HPLC Method Parameters

| Parameter | Proposed Value |

| Column | (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid:Isopropylamine (95:5:0.1:0.025 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Sample Concentration | 1.0 mg/mL in Ethanol:TFA (100:1) |

This proposed method is based on the validated analysis of the analogous compound β-amino-β-(4-bromophenyl)propionic acid. nih.govtsijournals.com

Under these or similar conditions, baseline separation of the (R) and (S) enantiomers would be expected, allowing for accurate quantification of the enantiomeric excess (e.e.) of this compound. The elution order of the enantiomers would need to be confirmed by injecting a sample of the pure (R)-enantiomer.

Gas chromatography (GC) with a chiral stationary phase is another viable technique for determining the enantiomeric purity of this compound. Due to the polar nature of the amino and hydroxyl groups, derivatization is generally required to increase the volatility and improve the chromatographic peak shape of the analyte. sigmaaldrich.com

Common derivatization reagents for amino alcohols include trifluoroacetic anhydride (B1165640) (TFAA), which converts the amino and hydroxyl groups into trifluoroacetyl esters. nih.govsigmaaldrich.com The resulting derivatives are more volatile and less polar, making them suitable for GC analysis.

Table 2: General Approach for Chiral GC Analysis

| Step | Description |

| Derivatization | Reaction with trifluoroacetic anhydride (TFAA) to form the N,O-bis(trifluoroacetyl) derivative. |

| GC Column | A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., permethylated β-cyclodextrin) or a chiral amino acid derivative. chromatographyonline.com |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | An optimized temperature ramp to ensure good separation and peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The choice of the chiral stationary phase is crucial and would likely require screening of several different phases to achieve optimal separation of the enantiomeric derivatives.

Spectroscopic Techniques for Absolute Configuration Assignment

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are often employed to determine the absolute configuration of a chiral molecule, i.e., whether it is the (R) or (S) enantiomer.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.

For this compound, the experimental VCD spectrum would be recorded and compared to the theoretical spectrum calculated using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov A good match between the experimental and the calculated spectrum for the (R)-configuration would provide a confident assignment of the absolute stereochemistry. This technique is particularly powerful as it does not require crystallization or derivatization of the compound.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet and visible light, can also be used to determine the absolute configuration. While the inherent chromophores of this compound may not produce strong CD signals, the formation of complexes with a chiral auxiliary or a metal-based shift reagent can induce a measurable CD spectrum.

A potential method involves the complexation of the amino alcohol with a lanthanide shift reagent, such as Europium(III)-tris-(1,1,1,2,2,3,3)-heptafluoro-7,7-dimethyl-4-6-octanedione (Eu(fod)₃). nih.gov The resulting complex often exhibits characteristic CD bands, and the sign of these bands can be correlated to the absolute configuration of the parent molecule based on empirical rules established for similar compounds.

Derivatization for Stereochemical Elucidation

Derivatization with a chiral reagent can be used to convert the enantiomers of this compound into a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished by non-chiral analytical techniques, such as standard NMR spectroscopy or achiral chromatography.

A common approach is the use of a chiral derivatizing agent like (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its corresponding acyl chloride. Reaction with the hydroxyl group of this compound would form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these esters would show distinct signals for each diastereomer, and the relative integration of these signals would correspond to the enantiomeric ratio of the original sample. Furthermore, analysis of the chemical shift differences of the protons near the newly formed chiral center can often be used to deduce the absolute configuration of the starting alcohol.

Another effective method involves the use of a chiral solvating agent in NMR spectroscopy, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Applications of R 3 Amino 3 4 Bromophenyl Propan 1 Ol As a Chiral Building Block

Synthesis of Complex Organic Molecules

No specific instances of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol being utilized as a key chiral building block in the synthesis of named, pharmacologically active compounds were identified in the reviewed literature. While analogous structures, such as those with chloro or fluoro substitutions on the phenyl ring, are mentioned as precursors in the synthesis of certain pharmaceuticals, direct evidence for the application of the bromo-substituted compound is not available.

A thorough search of the literature did not yield any examples of This compound serving as a documented intermediate in the total synthesis of any specific natural products. The role of chiral amino alcohols in the synthesis of alkaloids and other complex natural molecules is well-established, but the specific contribution of this bromo-substituted propanol (B110389) derivative has not been reported.

Design and Synthesis of Derivatives with Modulated Reactivity

No studies were found that specifically focus on the design and synthesis of derivatives of This compound with the explicit aim of modulating its reactivity for specific synthetic applications.

Mechanistic Studies and Computational Analysis

Investigation of Reaction Mechanisms in Syntheses

The asymmetric synthesis of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol often involves the stereoselective reduction of a corresponding β-amino ketone or the addition of an organometallic reagent to a chiral aldehyde. The elucidation of the reaction mechanisms, particularly the transition states and elements of stereocontrol, is crucial for rational catalyst design and reaction optimization.

Transition State Characterization

The stereochemical outcome of the synthesis of chiral β-amino alcohols is often determined in the transition state of the key stereodetermining step. For instance, in the asymmetric reduction of a ketone precursor, the approach of the hydride reagent to the carbonyl group is directed by a chiral catalyst or auxiliary. The transition state model, often a six-membered ring involving the catalyst, the substrate, and the reducing agent, dictates the facial selectivity of the reduction.

In the case of syntheses involving borane (B79455) reduction of β-amino ketones catalyzed by oxazaborolidine catalysts, the generally accepted mechanism proceeds through a Zimmerman-Traxler-like transition state. The catalyst coordinates with both the borane and the ketone, creating a rigid, chair-like six-membered ring structure. The steric interactions within this transition state assembly govern the diastereoselectivity of the reduction. The substituent on the oxazaborolidine catalyst plays a critical role in shielding one face of the ketone, thereby directing the hydride attack to the opposite face and establishing the desired stereocenter.

Elucidation of Stereocontrol Elements

The elements of stereocontrol in the synthesis of this compound are multifaceted and depend on the chosen synthetic strategy. In enzyme-catalyzed reductions, the shape of the active site of the enzyme, such as a ketoreductase, provides the chiral environment necessary for stereoselective transformation. The substrate docks into the active site in a specific orientation, exposing one of the carbonyl faces to the reducing cofactor (e.g., NADPH).

In metal-catalyzed asymmetric transfer hydrogenation, the chiral ligand coordinated to the metal center (e.g., ruthenium, rhodium) is the primary source of stereocontrol. The precise geometry of the metal-ligand complex and its interaction with the substrate in the transition state are key. For example, ligands with a C2-symmetry can create a well-defined chiral pocket that effectively differentiates between the two enantiotopic faces of the prochiral ketone.

Theoretical Calculations and Molecular Modeling

Computational chemistry provides powerful tools to complement experimental studies by offering insights into reaction pathways, conformational preferences, and the electronic properties of molecules.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an invaluable tool for investigating the reaction mechanisms of organic reactions. For the synthesis of β-amino alcohols, DFT calculations can be employed to model the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. By comparing the energies of different possible transition states, the most likely reaction pathway and the origin of stereoselectivity can be determined.

For example, DFT studies on the oxazaborolidine-catalyzed reduction of ketones have corroborated the proposed six-membered ring transition state. These calculations can quantify the energy differences between the diastereomeric transition states, providing a theoretical basis for the experimentally observed enantiomeric excess. Furthermore, DFT can be used to probe the role of the catalyst and substrate substituents in influencing the stability of the transition states.

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (pro-R) | 15.2 | Calculated activation free energy for the formation of the (R)-enantiomer. |

| ΔG‡ (pro-S) | 17.8 | Calculated activation free energy for the formation of the (S)-enantiomer. |

| ΔΔG‡ | 2.6 | The difference in activation free energies, indicating a preference for the (R)-enantiomer. |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical results from DFT studies on similar systems.

Conformational Analysis and Energy Minimization Studies

The biological activity and reactivity of a molecule are often influenced by its three-dimensional conformation. Conformational analysis of this compound and its synthetic precursors can reveal the most stable spatial arrangements of the atoms. These studies are typically performed using molecular mechanics or quantum chemical methods.

Energy minimization studies can identify the lowest energy conformers of the molecule. For flexible molecules like this amino alcohol, multiple low-energy conformations may exist, and understanding their relative populations can be important. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups can significantly influence the preferred conformation and, consequently, the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

While specific QSAR studies on derivatives of this compound are not widely reported in public literature, the principles of QSAR are highly relevant for the rational design of new analogs with potentially enhanced biological activity. QSAR modeling attempts to correlate the physicochemical properties of a series of compounds with their biological activities.

A hypothetical QSAR study on a series of derivatives of this compound might involve synthesizing analogs with different substituents on the phenyl ring or modifications to the amino and hydroxyl groups. The biological activity of these compounds would then be measured, and various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates the descriptors to the activity. Such a model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding future synthetic efforts.

| Compound | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity |

| Derivative 1 | 2.1 | 0.23 | -0.97 | 5.6 |

| Derivative 2 | 2.5 | 0.00 | -1.24 | 6.2 |

| Derivative 3 | 1.8 | -0.17 | -0.55 | 5.1 |

Note: The data in this table is illustrative of a hypothetical QSAR study.

Synthesis and Exploration of Analogs and Derivatives of R 3 Amino 3 4 Bromophenyl Propan 1 Ol

Positional Isomers and Regioselective Synthesis

The position of the bromine atom on the phenyl ring significantly influences the molecule's steric and electronic properties. Besides the parent para-substituted compound, meta- and ortho-isomers are key analogs. The synthesis of these molecules hinges on regioselective strategies, primarily through electrophilic aromatic bromination of a suitable precursor or by starting with a pre-brominated aromatic compound.

The directing effects of substituents on the aromatic ring are crucial for regioselectivity. The 3-amino-propan-1-ol side chain is generally considered an ortho-, para-directing group due to the activating nature of the phenyl ring being attached to a benzylic carbon. However, direct bromination of 3-amino-3-phenylpropan-1-ol would likely require protection of the amino group to prevent side reactions and to modulate the directing effects.

A more common and controlled approach involves starting with a brominated aromatic aldehyde or ketone. For instance, the synthesis of the target para-isomer can be achieved from 4-bromobenzaldehyde, while the meta-isomer would start from 3-bromobenzaldehyde. The synthesis of the ortho-isomer, (R)-3-Amino-3-(2-bromophenyl)propan-1-ol, is less commonly reported in the literature, suggesting potential synthetic challenges possibly due to steric hindrance from the ortho-substituent.

A general synthetic pathway to these positional isomers involves:

Chain Elongation: A Henry reaction (nitroaldol reaction) between the chosen bromobenzaldehyde isomer and nitromethane to form a nitroalkene, followed by reduction.

Reduction: The nitro group and the alkene (if present) are reduced to an amine, and a ketone precursor can be reduced to the alcohol. Asymmetric reduction techniques are employed to establish the desired (R)-stereochemistry.

The choice of brominating agent and reaction conditions can also achieve regioselectivity on an existing phenylpropanolamine scaffold, though this is often more challenging. Agents like N-bromosuccinimide (NBS) can be used, with the solvent and catalyst system influencing the positional outcome.

| Compound Name | Bromine Position | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Difference |

| (R)-3-Amino-3-(4-bromophenyl)propan-1-ol | para | C₉H₁₂BrNO | 230.10 | Bromine is opposite the propanol (B110389) side chain. |

| (R)-3-Amino-3-(3-bromophenyl)propan-1-ol | meta | C₉H₁₂BrNO | 230.10 | Bromine is at the meta position, altering electronic distribution. |

| (R)-3-Amino-3-(2-bromophenyl)propan-1-ol | ortho | C₉H₁₂BrNO | 230.10 | Bromine is adjacent to the propanol side chain, introducing steric hindrance. |

Halogen Analogs (Fluoro, Chloro, Iodo Derivatives)

Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) provides a series of analogs with systematically varied properties. The synthesis of these analogs typically follows similar pathways to the bromo-derivative, starting with the corresponding halogenated benzaldehyde or ketone. Asymmetric reduction of a β-aminoketone precursor is a common method to install the chiral center. google.com

The properties of these analogs are influenced by the nature of the halogen:

Fluorine: Being the most electronegative halogen, it can participate in strong hydrogen bonding and significantly alters the electronic nature of the phenyl ring.

Chlorine: Similar to bromine but smaller and less polarizable. The chloro-analog is a common intermediate in pharmaceutical synthesis. sigmaaldrich.com

Iodine: The largest and most polarizable of the common halogens, its C-I bond is weaker and can be used as a handle for further synthetic transformations (e.g., cross-coupling reactions).

The table below compares the key physicochemical properties of the para-halogenated analogs.

| Compound Name | Halogen (Position) | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | F (para) | C₉H₁₂FNO | 169.20 | Not Reported |

| (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Cl (para) | C₉H₁₂ClNO | 185.65 | 327.9 (racemic) |

| This compound | Br (para) | C₉H₁₂BrNO | 230.10 | Not Reported |

| (R)-2-Amino-3-(4-iodophenyl)propan-1-ol* | I (para) | C₉H₁₂INO | 277.10 nih.gov | Not Reported |

Note: Data for the direct 3-amino iodo-analog is limited; the 2-amino positional isomer is listed for comparison.

Modifications of the Propanol Backbone (Chain Length, Branching)

Altering the three-carbon chain of the propanol backbone leads to another class of analogs. These modifications include changing the chain length (homologation or shortening) and introducing branching.

Chain Length Modification:

Ethanolamine Backbone: The lower homolog, (R)-2-amino-2-(4-bromophenyl)ethan-1-ol, can be synthesized from 4-bromophenylacetonitrile or via asymmetric reduction of the corresponding α-amino ketone.

Butanolamine Backbone: The higher homolog, (R)-4-amino-4-(4-bromophenyl)butan-1-ol, can be prepared through multi-step synthesis, potentially starting from 4-(4-bromophenyl)butan-1-ol and introducing the amino group via methods like a Mitsunobu reaction with a protected amine followed by deprotection.

Branching:

The introduction of alkyl groups (e.g., a methyl group) on the propanol chain creates additional stereocenters and steric bulk. For example, (2S,3R)-3-amino-2-methyl-3-(4-bromophenyl)propan-1-ol would require more complex stereocontrolled synthetic routes. Literature on such branched analogs of the title compound is sparse, indicating they are not as commonly explored.

| Compound Name | Backbone Modification | Molecular Formula | Molar Mass ( g/mol ) |

| (R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | Shortened (C2) | C₈H₁₀BrNO | 216.08 |

| This compound | Unmodified (C3) | C₉H₁₂BrNO | 230.10 |

| (R)-4-Amino-4-(4-bromophenyl)butan-1-ol | Lengthened (C4) | C₁₀H₁₄BrNO | 244.13 |

N-Substituted and O-Substituted Variants

The primary amine and hydroxyl groups are reactive sites for further functionalization, leading to N-substituted and O-substituted derivatives.

N-Substitution:

N-Alkylation: The synthesis of mono-N-alkylated derivatives, such as the N-methyl or N-ethyl analogs, can be challenging due to the potential for over-alkylation. A selective method involves the formation of a stable chelate between the 1,3-amino alcohol and 9-borabicyclononane (9-BBN), which protects and activates the amine for selective mono-alkylation. nih.govnih.gov Reductive amination of a ketone precursor with a primary amine (e.g., methylamine) is another common route.

N-Acylation: The amino group can be readily acylated to form amides, such as an N-acetyl derivative. This is typically achieved using an acylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. Such reactions are common for protecting the amino group during other synthetic steps. nih.gov

O-Substitution:

O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether. This is often accomplished under basic conditions (e.g., using NaH to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis).

O-Acylation (Ester Formation): Esterification of the primary alcohol can be achieved by reacting it with a carboxylic acid (under acidic catalysis, e.g., Fischer esterification) or a more reactive acylating agent like an acid chloride or anhydride in the presence of a base.

| Derivative Type | Functional Group Formed | General Reagents |

| N-Alkylation | Secondary or Tertiary Amine | Alkyl Halide + Base; Reductive Amination |

| N-Acylation | Amide | Acyl Chloride or Anhydride + Base |

| O-Alkylation | Ether | Alkyl Halide + Strong Base (e.g., NaH) |

| O-Acylation | Ester | Carboxylic Acid + Acid Catalyst; Acyl Chloride + Base |

Structure-Reactivity Correlations in Analogs

The structural modifications detailed in the previous sections have predictable effects on the chemical reactivity and properties of the analogs.

Effect of Halogen Substitution: The identity of the halogen at the para-position modulates the electronic character of the phenyl ring through inductive and resonance effects.

Inductive Effect: All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I), which increases in the order I < Br < Cl < F. This effect acidifies the hydroxyl proton and decreases the basicity of the benzylic amine.

Resonance Effect: Halogens can donate a lone pair of electrons into the aromatic ring (+R effect), which decreases in the order F > Cl > Br > I.

The interplay of these effects means that the fluoro-analog has the most electron-withdrawn ring, making its amine least basic and its alcohol most acidic among the halogen analogs.

Effect of Positional Isomerism: Moving the bromine from the para to the meta position removes the resonance effect relative to the benzylic carbon, making the electronic influence primarily inductive. An ortho-bromo substituent would introduce significant steric hindrance around the chiral center, which could slow down reactions involving the amino group and potentially influence the conformational preferences of the side chain.

Effect of Backbone Modification:

Chain Length: Changing the carbon chain length alters the spatial relationship between the amino and hydroxyl groups. In the ethanolamine analog, the 1,2-relationship allows for stronger intramolecular hydrogen bonding and the potential to form stable five-membered ring chelates with metals. The butanolamine analog has greater conformational flexibility.

Branching: The introduction of alkyl groups on the backbone would increase steric bulk, hindering the approach of reagents to the nearby functional groups (amine and alcohol) and potentially locking the molecule into specific conformations.

Effect of N- and O-Substitution:

N-Alkylation: Increases the steric bulk around the nitrogen and slightly increases its basicity (for small alkyl groups).

N-Acylation: Drastically reduces the nucleophilicity and basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group.

O-Alkylation/Acylation: Removes the acidic proton of the hydroxyl group and its ability to act as a hydrogen bond donor. O-acylation introduces an electrophilic carbonyl center.

These correlations are fundamental in medicinal chemistry for fine-tuning a molecule's properties, such as its pKa, lipophilicity, and ability to interact with biological targets.

Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For (r)-3-Amino-3-(4-bromophenyl)propan-1-ol, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected. The carbon atoms of the 4-bromophenyl ring would resonate at chemical shifts influenced by the bromine substituent. The carbon atom attached to the bromine would be significantly shifted, while the other aromatic carbons would appear in the typical aromatic region. The three aliphatic carbons of the propanol (B110389) chain would be found in the upfield region of the spectrum. The chemical shifts of these carbons provide key information about their connectivity and the electronic environment.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the propanol chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

A publication detailing the synthesis of related amino alcohol derivatives provides representative ¹H and ¹³C NMR data for analogous structures, which can serve as a reference for the expected spectral features of this compound. scielo.br

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 3.6 - 3.8 | 60 - 65 |

| C2 (CH₂) | 1.8 - 2.0 | 40 - 45 |

| C3 (CH) | 4.1 - 4.3 | 50 - 55 |

| C4 (Ar-C) | - | 140 - 145 |

| C5/C9 (Ar-CH) | 7.2 - 7.4 | 128 - 130 |

| C6/C8 (Ar-CH) | 7.4 - 7.6 | 131 - 133 |

| C7 (Ar-C-Br) | - | 120 - 125 |

| NH₂ | 1.5 - 2.5 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

Mass Spectrometry (High-Resolution MS, Fragmentation Studies)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M+ and M+2 isotopic cluster for the molecular ion, which is a key signature for brominated compounds. For a related compound, 3-Amino-1-(4-bromophenyl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile, mass spectrometry confirmed the presence of bromine through the observation of M+ and M+2 peaks. analchemres.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | C₉H₁₂⁷⁹BrNO⁺ | 230.0 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₉H₁₂⁸¹BrNO⁺ | 232.0 | Molecular ion with ⁸¹Br |

| [M-H₂O]⁺ | C₉H₁₀⁷⁹BrN⁺ | 212.0 | Loss of water |

| [M-CH₂OH]⁺ | C₈H₉⁷⁹BrN⁺ | 199.0 | Cleavage of the C1-C2 bond |

| [C₇H₇⁷⁹Br]⁺ | C₇H₇⁷⁹Br⁺ | 170.0 | Bromotropylium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would be observed as two sharp peaks in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹). The presence of the p-substituted benzene (B151609) ring would be indicated by characteristic bands in the aromatic region. For a similar compound, 3-Amino-1-(4-bromophenyl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile, the IR spectrum showed characteristic peaks for the amino group (3431 cm⁻¹). analchemres.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretching vibration would be expected to give rise to strong signals in the Raman spectrum.

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| N-H (primary amine) | Stretching | 3300 - 3500 (two sharp bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

| C-O | Stretching | 1000 - 1260 |

| C-Br | Stretching | 500 - 600 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₉H₁₂BrNO) to confirm the empirical formula and assess the purity of the sample.

For a related compound, 3-Amino-4-(4-bromophenyl)furazan, elemental analysis was reported with calculated and found values for carbon, hydrogen, and nitrogen, demonstrating the utility of this technique in confirming the composition of novel compounds. rsc.org

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 46.98% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.27% |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.72% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.09% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.95% |

| Total | 230.12 | 100.00% |

Q & A

Basic Research Questions

Q. What synthetic routes are established for (R)-3-Amino-3-(4-bromophenyl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of nitro precursors (e.g., 3-(4-bromophenyl)-2-nitropropene) using agents like sodium borohydride (NaBH₄) in ethanol or catalytic hydrogenation with Pd/C under H₂ pressure . Key parameters include solvent choice (THF or ethanol), temperature control (0–25°C), and catalyst loading. For enantiomeric purity, chiral resolution techniques (e.g., enzymatic methods or chiral chromatography) are recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C spectra to confirm bromophenyl aromatic protons (δ 7.2–7.5 ppm), hydroxyl (δ 1.5–2.5 ppm, broad), and amino groups (δ 1.8–2.2 ppm, exchangeable).

- IR : Identify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular weight (theoretical: 244.12 g/mol) via ESI-MS or GC-MS .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation, and store at ≤28°C in airtight containers. In case of skin contact, wash with soap/water immediately. Toxicity data (e.g., H302, H315) suggest acute oral and dermal hazards, requiring fume hoods for synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields when using different reducing agents?

- Methodological Answer : Compare NaBH₄ (milder, selective for nitro groups) vs. LiAlH₄ (stronger, may over-reduce). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify byproducts (e.g., dehalogenated derivatives) using HPLC with UV detection at 254 nm. The bromophenyl group’s steric bulk may slow reduction kinetics, necessitating extended reaction times .

Q. What strategies minimize racemization during synthesis to preserve enantiopurity?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reductions at 0–5°C to suppress thermal racemization.

- Chiral Catalysts : Use (R)-BINAP ligands with Pd/C for asymmetric hydrogenation.

- Analytical Validation : Measure enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry .

Q. How does the bromophenyl substituent influence nucleophilic substitution compared to fluoro/chloro analogs?

- Methodological Answer : Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability in SN2 reactions. Compare reaction rates using kinetic studies (e.g., with NaN₃ in DMF at 60°C). Computational modeling (DFT) can predict activation energies for substitution at the benzylic position .

Q. What crystallographic methods confirm the absolute configuration of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction. The bromine atom’s heavy-atom effect aids phasing. Refine data using SHELXL (SHELX-2018 suite) with anisotropic displacement parameters. Validate the (R)-configuration via Flack parameter analysis .

Data Contradiction Analysis

Q. How should conflicting reports on optimal solvents for synthesis be addressed?

- Methodological Answer : Replicate experiments using ethanol (polar protic) vs. THF (aprotic). Characterize products via ¹H NMR to assess purity. For example, THF may improve solubility of nitro precursors but increase byproduct formation due to slower proton transfer. Quantify yields and ee to determine solvent efficacy .

Comparative Reactivity Studies

Q. What is the compound’s reactivity in oxidation reactions compared to its 4-fluorophenyl analog?

- Methodological Answer : Oxidize the hydroxyl group using CrO₃ in acetic acid. The bromophenyl derivative’s electron-withdrawing effect accelerates oxidation to 3-(4-bromophenyl)-2-oxopropanal versus the fluoro analog. Monitor via FTIR (C=O stretch at ~1700 cm⁻¹) and GC-MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.